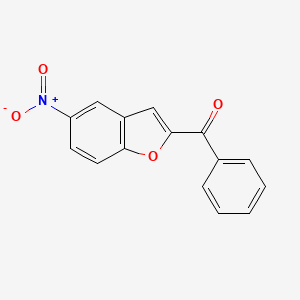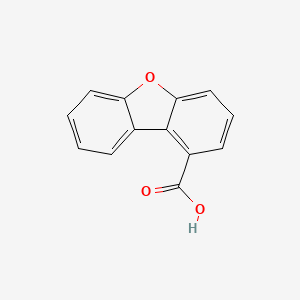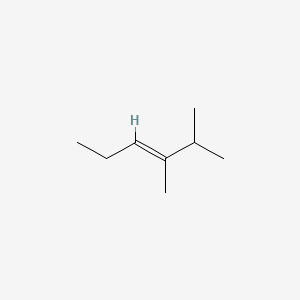
2,3-Dimethyl-3-hexene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethyl-3-hexene is an organic compound with the molecular formula C8H16. It is a branched hydrocarbon and an alkene, characterized by the presence of a carbon-carbon double bond. This compound is one of the isomers of hexene, specifically substituted with two methyl groups at the second and third positions of the hexene chain .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dimethyl-3-hexene can be synthesized through various methods, including:
Dehydration of Alcohols: One common method involves the dehydration of 2,3-dimethyl-3-hexanol using a strong acid like sulfuric acid or phosphoric acid as a catalyst. The reaction typically occurs under elevated temperatures to facilitate the elimination of water and formation of the double bond.
Alkylation of Alkenes: Another method involves the alkylation of 2,3-dimethyl-1-butene with ethylene in the presence of a catalyst such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale dehydration processes or catalytic alkylation reactions. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-3-hexene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or diols. For example, treatment with a peroxycarboxylic acid can yield an epoxide, while osmium tetroxide can convert it to a diol.
Reduction: Hydrogenation of this compound in the presence of a metal catalyst like palladium or platinum results in the formation of 2,3-dimethylhexane.
Substitution: Halogenation reactions can occur, where halogens like chlorine or bromine add across the double bond to form dihalides.
Common Reagents and Conditions
Oxidation: Peroxycarboxylic acids, osmium tetroxide
Reduction: Hydrogen gas with palladium or platinum catalysts
Substitution: Halogens (chlorine, bromine) under ambient conditions
Major Products
Epoxides: Formed from oxidation with peroxycarboxylic acids
Diols: Formed from oxidation with osmium tetroxide
Dihalides: Formed from halogenation reactions
Scientific Research Applications
2,3-Dimethyl-3-hexene has several applications in scientific research:
Chemistry: It is used as a model compound in studies of alkene reactivity and mechanisms of organic reactions.
Biology: Its derivatives are studied for potential biological activity and interactions with enzymes.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,3-dimethyl-3-hexene in chemical reactions involves the interaction of its double bond with various reagents. For example, in oxidation reactions, the double bond acts as a nucleophile, reacting with electrophilic oxygen species to form epoxides or diols. In reduction reactions, the double bond is hydrogenated to form a saturated hydrocarbon. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
2,3-Dimethyl-3-hexene can be compared with other similar compounds, such as:
2,3-Dimethyl-2-hexene: Another isomer with the double bond at a different position, leading to different reactivity and properties.
2,3-Dimethyl-1-hexene: Similar structure but with the double bond at the first position.
3,3-Dimethyl-1-butene: A shorter chain alkene with similar branching.
These compounds share some reactivity patterns but differ in their specific chemical behavior and applications due to the position of the double bond and the overall molecular structure .
Properties
CAS No. |
7145-23-5 |
|---|---|
Molecular Formula |
C8H16 |
Molecular Weight |
112.21 g/mol |
IUPAC Name |
(E)-2,3-dimethylhex-3-ene |
InChI |
InChI=1S/C8H16/c1-5-6-8(4)7(2)3/h6-7H,5H2,1-4H3/b8-6+ |
InChI Key |
PRTXQHCLTIKAAJ-SOFGYWHQSA-N |
Isomeric SMILES |
CC/C=C(\C)/C(C)C |
Canonical SMILES |
CCC=C(C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




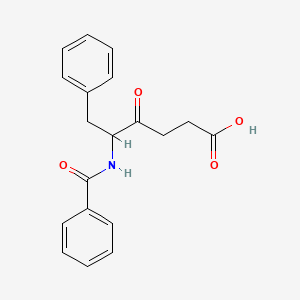


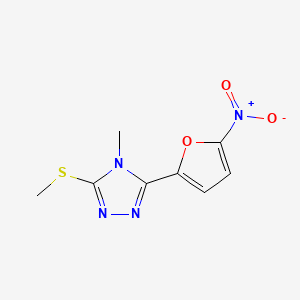
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12001574.png)


![ethyl [(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B12001590.png)
![Ethyl (2E)-2-(2-chloro-6-fluorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B12001598.png)
